molecular formula C11H11ClN2O B14790178 8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one

8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one

Cat. No.: B14790178
M. Wt: 222.67 g/mol
InChI Key: PDHONWBJNNMNLJ-UHFFFAOYSA-N
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Description

8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoxaline family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a quinoxaline ring, and it has a chlorine atom at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with a quinoxaline derivative under specific conditions. For instance, the reaction can be catalyzed by a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted pyrroloquinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation, making it a potential anticancer agent . The compound can induce apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one is unique due to its specific structure, which combines a pyrrole ring with a quinoxaline ring and a chlorine atom at the 8th position. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C11H11ClN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)

InChI Key

PDHONWBJNNMNLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)Cl

Origin of Product

United States

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